molecular formula C17H36O2 B1619493 3-(Tetradecyloxy)propan-1-ol CAS No. 63793-60-2

3-(Tetradecyloxy)propan-1-ol

Cat. No.: B1619493
CAS No.: 63793-60-2
M. Wt: 272.5 g/mol
InChI Key: XXBAQTDVRLRXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetradecyloxy)propan-1-ol (CAS 63793-60-2) is a long-chain alkyl ether alcohol of significant interest in chemical research and development. With a molecular formula of C 17 H 36 O 2 and a molecular weight of 272.5 g/mol, this compound features a lengthy tetradecyl hydrocarbon chain attached to a short propanol moiety via an ether linkage, conferring distinct amphiphilic properties . This structure defines its role as a versatile non-ionic surfactant and a highly valuable intermediate for the synthesis of more complex chemical entities . In materials science, this compound serves as a crucial precursor or monomer. Its structure is integral to the synthesis of cationic surfactants, such as quaternary ammonium salts like 2-Hydroxy-N,N,N-trimethyl-3-(tetradecyloxy)propan-1-aminium bromide, which find applications as fabric softeners, disinfectants, and emulsifiers . Furthermore, its scaffold is utilized in creating lipids for gene delivery systems. For instance, cationic lipids with a similar 2,3-di(tetradecyloxy)propan-1-amine backbone have been successfully formulated into lipoplexes that efficiently transfect retinal cells in vitro and in vivo, highlighting its potential in biotechnology and therapeutic research . The terminal hydroxyl group allows for straightforward further chemical modification, enabling the creation of novel functional molecules tailored for specific applications . The compound is typically synthesized via the Williamson ether synthesis, a reliable SN2 reaction between the alkoxide of 1,3-propanediol and tetradecyl bromide, ensuring a well-defined chemical structure . As a non-ionic surfactant, its mechanism of action stems from its amphiphilic nature; the hydrophobic alkyl chain associates with non-polar environments, while the polar hydroxyl head group provides affinity for aqueous phases, facilitating self-assembly into supramolecular structures like micelles and bilayers . Researchers value this compound for fine-tuning the physical properties, such as melting point and hydrophobicity, of resulting polymers and materials . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals .

Properties

CAS No.

63793-60-2

Molecular Formula

C17H36O2

Molecular Weight

272.5 g/mol

IUPAC Name

3-tetradecoxypropan-1-ol

InChI

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18/h18H,2-17H2,1H3

InChI Key

XXBAQTDVRLRXEV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOCCCO

Canonical SMILES

CCCCCCCCCCCCCCOCCCO

Other CAS No.

63793-60-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving 3 Tetradecyloxy Propan 1 Ol and Its Analogues

Established Conventional Synthetic Routes for 3-(Tetradecyloxy)propan-1-ol

The synthesis of this compound is predominantly achieved through well-established conventional methods that are broadly applicable to the formation of long-chain alkyl ethers.

Williamson Ether Synthesis as a Primary Pathway

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers, including this compound. wikipedia.org This method is valued for its broad scope and reliability in forming both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com In this process, an alkoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a suitable leaving group, typically a halide. wikipedia.orgyoutube.com

The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then displaces a halide from an organohalide to form the ether linkage. libretexts.org

Reaction Scheme:

Alkoxide Formation: ROH + Base → RO⁻ + [H-Base]⁺

Nucleophilic Attack: RO⁻ + R'X → R-O-R' + X⁻

The successful synthesis of this compound via the Williamson method hinges on the careful selection of precursors and optimization of reaction conditions. The primary reactants are a 1,3-propanediol (B51772) derivative and a tetradecyl halide, most commonly tetradecyl bromide.

For this specific synthesis, the reaction involves the alkoxide formed from 1,3-propanediol reacting with tetradecyl bromide. Since 1,3-propanediol has two hydroxyl groups, careful control of stoichiometry is necessary to favor mono-alkylation. The primary nature of the electrophile, tetradecyl bromide, is ideal for the SN2 mechanism, as this minimizes the likelihood of competing elimination reactions that are prevalent with secondary and tertiary alkyl halides. wikipedia.orglibretexts.orglibretexts.org

PrecursorRoleKey Considerations
1,3-PropanediolNucleophile Source (after deprotonation)Stoichiometry must be controlled to favor mono-etherification.
Tetradecyl BromideElectrophileAs a primary alkyl halide, it is an excellent substrate for SN2 reactions, minimizing elimination side products. wikipedia.orgmasterorganicchemistry.com

The choice of base is critical for the efficiency of the Williamson ether synthesis as it is responsible for deprotonating the alcohol to generate the nucleophilic alkoxide. tcichemicals.com For alcohols with relatively high pKa values, a strong base is required to ensure complete and irreversible deprotonation. youtube.com

Sodium hydride (NaH) is a frequently employed base for this purpose. libretexts.orgmasterorganicchemistry.com When NaH reacts with the alcohol (e.g., 1,3-propanediol), it forms the sodium alkoxide and hydrogen gas (H₂). youtube.com The evolution of hydrogen gas, which bubbles out of the reaction mixture, drives the acid-base equilibrium forward, ensuring complete formation of the alkoxide. youtube.comorganicchemistrytutor.com This makes NaH a particularly effective choice.

The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Anhydrous conditions are crucial because the presence of water would consume the sodium hydride and protonate the desired alkoxide, quenching the reaction. Polar aprotic solvents like THF, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and highly reactive. masterorganicchemistry.comjk-sci.com

Basic CatalystSolventRationale for Use
Sodium Hydride (NaH)Anhydrous Tetrahydrofuran (THF)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. libretexts.orgyoutube.com The byproduct, H₂, is a gas that escapes the reaction, driving it to completion. youtube.comorganicchemistrytutor.com THF is an inert, aprotic solvent that facilitates the SN2 reaction. masterorganicchemistry.com
Potassium Hydride (KH)Anhydrous Tetrahydrofuran (THF)Similar in reactivity to NaH, KH is another powerful base used for generating alkoxides. masterorganicchemistry.comjk-sci.com
Sodium Hydroxide (NaOH)VariousWhile it can be used, NaOH is a weaker base than NaH and may not be sufficient to fully deprotonate less acidic alcohols, leading to lower reaction efficiency. brainly.com

Maximizing the yield of this compound requires careful control over several reaction parameters to suppress unwanted side reactions.

Stoichiometry: The molar ratio of the reactants is a key factor. To favor the formation of the mono-substituted product, an excess of the diol can be used relative to the alkyl halide. Conversely, to drive the reaction to completion with respect to the alcohol, a slight excess of the alkylating agent, tetradecyl bromide, may be employed. A molar ratio of 1.2:1 of tetradecyl bromide to the propanol (B110389) precursor has been suggested to minimize side reactions.

Temperature Control: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can promote the competing E2 elimination pathway, especially if any secondary alkyl halides are present as impurities. researchgate.net Therefore, maintaining a controlled temperature is essential for optimizing the yield of the desired ether.

Minimizing Side Reactions: The primary side reaction of concern is elimination (E2), where the alkoxide acts as a base to abstract a proton from the alkyl halide, leading to the formation of an alkene (tetradecene in this case). jk-sci.com This is largely mitigated by using a primary alkyl halide like tetradecyl bromide. wikipedia.org Another potential side reaction is the di-alkylation of 1,3-propanediol to form 1,3-bis(tetradecyloxy)propane. This can be controlled by adjusting the stoichiometry of the reactants.

Optimization StrategyParameterEffect on Reaction
Stoichiometry Molar ratio of 1,3-propanediol to tetradecyl bromideControls the extent of mono- vs. di-alkylation.
Temperature Control Reaction temperature (typically 50-100 °C)Balances reaction rate against the potential for elimination side reactions. wikipedia.orgresearchgate.net
Choice of Reagents Use of a primary alkyl halideMinimizes the E2 elimination side reaction. wikipedia.orglibretexts.org
Solvent Choice Polar aprotic solvents (e.g., THF, DMF)Enhances the nucleophilicity of the alkoxide, promoting the desired SN2 pathway. jk-sci.com

Alkylation Reactions of Glycerol-Derived Scaffolds

Analogues of this compound, such as 3-(tetradecyloxy)-1,2-propanediol (1-O-tetradecylglycerol), can be synthesized through the direct alkylation of glycerol (B35011). Glycerol presents a readily available, trifunctional scaffold. However, its three hydroxyl groups necessitate strategies for selective alkylation to obtain specific mono-, di-, or tri-ethers.

Research has demonstrated the synthesis of glycerol-alkyl ethers using Williamson reaction conditions. researchgate.net In one approach, glycerol is used as the alkoxide source and is reacted with an organic halide in the presence of a basic reagent. For instance, reacting glycerol with ethyl bromide in the presence of KOH supported on alumina (B75360) (KOH/Al₂O₃) predominantly yields glycerol-1-monoethyl ether. researchgate.net This indicates that the primary hydroxyl groups of glycerol are more reactive towards alkylation than the secondary hydroxyl group. By analogy, reacting glycerol with tetradecyl bromide under similar conditions would be expected to produce 3-(tetradecyloxy)-1,2-propanediol.

The product distribution (mono-, di-, and tri-ethers) is highly dependent on the reaction conditions, including the base, solvent, temperature, and stoichiometry of the reactants. researchgate.net

Synthesis of Intermediates for Related Compounds

The synthesis of this compound can also be viewed as the creation of a key intermediate for more complex molecules. The terminal hydroxyl group of the product remains available for further chemical transformations. For example, it can be converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic substitution reactions. libretexts.org

Furthermore, the synthetic principles used to make this compound are applicable to a wide range of related long-chain alkoxy alcohols. By varying the alkyl halide (e.g., using dodecyl bromide or hexadecyl bromide) or the polyol (e.g., using 1,4-butanediol (B3395766) or 1,5-pentanediol), a diverse library of analogous compounds can be generated for various applications. The synthesis of optically active intermediates, such as (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, highlights the importance of propanol-based structures as intermediates in the preparation of more complex, often chiral, molecules. researchgate.net

Chemoenzymatic Synthesis Strategies for Glycerol-Based Ethers

Chemoenzymatic synthesis represents a powerful strategy for the production of glycerol-based ethers, combining the selectivity of biocatalysts with the efficiency of chemical reactions. This approach is particularly valuable in creating complex molecules with defined stereochemistry, often under milder conditions than traditional chemical methods. The use of enzymes, such as lipases, can circumvent the need for extensive protection and deprotection steps, leading to more streamlined and atom-economical synthetic routes.

The lipase (B570770) from the fungus Mucor miehei is a widely used biocatalyst known for its stereospecificity, particularly in reactions involving glycerol and its derivatives. cirad.fr While much of the literature focuses on its role in esterification and hydrolysis, its principles of selectivity are applicable to the synthesis of ether linkages. cirad.frnih.gov Mucor miehei lipase exhibits a preference for hydrolyzing esters at the sn-1 and sn-3 positions of triglycerides, leaving the sn-2 position intact. cirad.fr This stereo-preference is a critical attribute for stereospecific syntheses.

In the context of ether synthesis, this lipase can be employed for the kinetic resolution of racemic intermediates. For instance, it can selectively acylate one enantiomer of a precursor diol, allowing the unreacted enantiomer to be etherified in a subsequent chemical step. The enzyme's effectiveness is influenced by the structure of the substrates; it preferentially acts on fatty acid esters with shorter aliphatic chains and a lower degree of unsaturation, as longer and more unsaturated chains can cause steric hindrance. cirad.fr The reaction conditions, such as temperature and pH, are also crucial for optimal activity, with studies showing optimal temperatures around 40-50°C. nih.gov

Key Characteristics of Mucor miehei Lipase in Biocatalysis:

FeatureDescriptionSource(s)
Stereospecificity Primarily acts on the sn-1,3 positions of glycerol backbones. cirad.fr
Substrate Preference Favors short-chain and saturated fatty acyl groups due to reduced steric hindrance. cirad.fr
Reaction Type Catalyzes hydrolysis, esterification, and transesterification reactions. cirad.frnih.gov
Form Often used in an immobilized form to enhance stability and reusability. nih.gov

Glycerol, the primary byproduct of biodiesel production, is an abundant, biodegradable, and non-toxic feedstock, positioning it as an ideal green starting material for chemical synthesis. mdpi.comrsc.org Its utilization in multi-step chemoenzymatic pathways for producing value-added chemicals like glycerol-based ethers is a key area of green chemistry research. rsc.orgrsc.org These pathways leverage glycerol's trifunctional nature to build complex molecular architectures.

A typical chemoenzymatic route might begin with the enzymatic modification of glycerol to create a chiral building block. For example, a lipase could selectively acylate one of the primary hydroxyl groups. This is followed by chemical steps, such as etherification of the remaining free hydroxyl groups, and finally, removal of the acyl protecting group. This combination allows for the production of specific isomers that would be difficult to isolate from a conventional chemical synthesis. The use of glycerol as a solvent and a reactant simultaneously has also been explored, further enhancing the green credentials of such processes. mdpi.comunina.it

When compared to conventional chemical synthesis, chemoenzymatic pathways for producing glycerol ethers offer distinct advantages, primarily in selectivity and environmental impact.

Selectivity and Byproducts: Conventional methods often rely on protecting group strategies to differentiate between glycerol's three hydroxyl groups, leading to multiple reaction steps, increased waste, and the potential for isomeric byproducts. In contrast, the high stereoselectivity of enzymes like Mucor miehei lipase can eliminate the need for such protecting groups, resulting in cleaner reactions and fewer purification challenges. researchgate.net

Reaction Conditions: Enzymatic reactions typically occur under mild conditions (moderate temperature and neutral pH), reducing energy consumption and preventing side reactions like degradation or isomerization that can occur at the high temperatures often required in conventional synthesis.

Comparison of Synthesis Routes:

ParameterConventional Chemical SynthesisChemoenzymatic Synthesis
Selectivity Low to moderate; often requires protecting groups.High stereoselectivity and regioselectivity.
Byproducts Higher potential for isomeric and degradation byproducts.Minimal byproduct formation.
Reaction Conditions Often requires harsh conditions (high temperature/pressure, strong acids/bases).Mild conditions (moderate temperature, near-neutral pH).
Environmental Impact Generates more waste from protecting group steps and harsher solvents.Greener process with less waste and use of renewable catalysts.
Overall Efficiency Can be lower due to multi-step processes and complex purification.Potentially higher due to fewer steps and cleaner reactions.

Synthesis and Derivatization of Analogs and Structurally Related Compounds

The core structure of this compound serves as a template for the synthesis of various structurally related compounds, including surfactants and multi-tailed lipid analogs. These derivatives often involve modifications to the hydroxyl group or the addition of further alkyl chains to the glycerol backbone.

The synthesis proceeds as follows:

Schiff Base Formation: 2-chlorobenzaldehyde (B119727) is reacted with 3-(N,N-Dimethylamino)-1-propylamine in absolute ethanol (B145695) at 85°C to form the imine intermediate, 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine. mdpi.com

Quaternization: The resulting Schiff base is then reacted with tetradecyl 2-chloroacetate in ethyl acetate (B1210297) at 70°C for 30 hours. This step attaches the tetradecyloxy moiety and forms the final cationic surfactant, ICS-14. mdpi.com

The reported yield for the final quaternization step to produce ICS-14 is 81%. mdpi.com The structure is confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR. mdpi.com

Synthesis of ICS-14:

StepReactantsSolventConditionsProductYield
12-chlorobenzaldehyde, 3-(N,N-Dimethylamino)-1-propylamineAbsolute Ethanol85°C, 7-8 h3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine93%
2Step 1 Product, tetradecyl 2-chloroacetateEthyl Acetate70°C, 30 hICS-1481%

Derivatives with multiple ether linkages, such as 2,3-Bis(tetradecyloxy)propan-1-ol, are also significant analogs. These compounds are structurally similar to natural lipids and find applications in biochemical and biophysical research. The synthesis of these dialkoxypropanol derivatives typically involves the etherification of a glycerol precursor with an appropriate alkyl halide. For 2,3-Bis(tetradecyloxy)propan-1-ol, a common starting material would be a glycerol derivative where the primary hydroxyl group at the C1 position is protected, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

A general synthetic approach would be:

Protection of the C1 and C2 hydroxyl groups of glycerol.

Etherification of the remaining free hydroxyl group.

Deprotection followed by etherification of the newly freed hydroxyl groups with tetradecyl bromide.

Final deprotection to yield the target molecule.

These syntheses require careful control of reaction conditions to ensure selective alkylation and to avoid side reactions.

Synthesis of Glycerol-Based Thiolipids for Model Membrane Development

The development of stable and functional model membranes is crucial for studying a wide range of biological processes. Glycerol-based thiolipids are instrumental in creating these models, particularly for tethered bilayer lipid membranes (tBLMs) on gold surfaces. The synthesis of these specialized lipids often involves the strategic incorporation of long alkyl chains, such as the tetradecyl group, to mimic the hydrophobic core of biological membranes.

A common synthetic approach to glycerol-based thiolipids starts with a protected glycerol derivative. For instance, 1,2-ditetradecylglycerol can be synthesized from a suitable glycerol precursor. This is achieved by reacting the precursor with 1-bromotetradecane (B124005) in the presence of a strong base like sodium hydride. This Williamson ether synthesis results in the formation of the desired diether lipid.

To introduce the thiol functionality necessary for anchoring to gold surfaces, the 1,2-ditetradecylglycerol can be further modified. A typical strategy involves the introduction of a linker, such as a tetraethylene glycol chain, to one of the hydroxyl groups of the glycerol backbone. This linker not only provides a spacer from the surface but also enhances the biocompatibility of the model membrane. The terminal end of this linker is then functionalized with a thiol group or a disulfide, which can readily form a self-assembled monolayer (SAM) on a gold substrate.

The final glycerol-based thiolipid, possessing two tetradecyl chains, a glycerol backbone, a flexible linker, and a thiol anchor, can then be used to form tBLMs. These model membranes are valuable tools for studying membrane protein function, drug-membrane interactions, and other biophysical phenomena.

Preparation of Cytofectin Analogs (e.g., DMRIE) Containing Tetradecyloxy Chains

Cytofectins are a class of cationic lipids that are widely used as transfection agents to deliver nucleic acids into cells. A prominent example is DMRIE (1,2-dimyristoyl-rac-glycero-3-methanesulfonate), which features two C14 (myristoyl) acyl chains. The synthesis of DMRIE and its analogs containing tetradecyloxy chains is a key area of research in gene delivery.

The synthesis of DMRIE analogs with ether linkages, which are more stable to hydrolysis than the ester linkages in DMRIE, can be envisioned starting from a protected glycerol derivative. A common starting material is solketal (isopropylidene glycerol), which has a protected 1,2-diol. The free hydroxyl group at the 3-position can be reacted with 1-bromotetradecane via a Williamson ether synthesis to introduce the first tetradecyloxy chain.

Subsequent deprotection of the isopropylidene group reveals the 1,2-diol. This diol can then be reacted with a second equivalent of 1-bromotetradecane to yield 1,2-di-O-tetradecylglycerol. The remaining primary hydroxyl group can then be functionalized to introduce the cationic headgroup. For instance, it can be reacted with a reagent to introduce a quaternary ammonium (B1175870) group, a common feature in cytofectins.

The nature of the cationic headgroup is a critical determinant of the transfection efficiency of the resulting cytofectin analog. By systematically varying the structure of the headgroup, as well as the length and type of the hydrophobic chains, researchers can optimize these synthetic lipids for efficient gene delivery in various cell types.

Lipid-Oligonucleotide Conjugates for RNA Interference Studies

RNA interference (RNAi) is a powerful biological process for gene silencing, with significant therapeutic potential. nih.gov The effective delivery of small interfering RNAs (siRNAs) into target cells remains a major challenge. One promising strategy to enhance cellular uptake is the covalent conjugation of lipids to the oligonucleotide. nih.govmdpi.com The hydrophobic nature of the lipid moiety can facilitate passage through the cell membrane.

The synthesis of lipid-oligonucleotide conjugates can be achieved through two primary strategies: the presynthetic approach and the postsynthetic approach. nih.gov In the presynthetic approach, a lipid-modified phosphoramidite (B1245037) is incorporated into the oligonucleotide during automated solid-phase synthesis. nih.gov This allows for precise control over the position of the lipid modification.

To prepare a tetradecyloxy-containing phosphoramidite, this compound can be used as the starting material. The primary alcohol can be reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the desired phosphoramidite building block. This lipid-modified phosphoramidite can then be used in an automated DNA/RNA synthesizer to introduce the tetradecyloxypropyl group at a specific position within the oligonucleotide sequence, typically at the 5' or 3' terminus. nih.gov

In the postsynthetic approach, a fully synthesized and purified oligonucleotide with a reactive functional group is reacted with a lipid derivative that has a complementary reactive group. nih.gov For example, an amino-modified oligonucleotide can be reacted with an activated ester of a carboxylic acid bearing a tetradecyloxy chain.

The resulting lipid-oligonucleotide conjugates, featuring the C14 alkyl chain, have been shown to self-assemble into nanoparticles in aqueous solutions, which can enhance their cellular uptake and subsequent gene silencing activity. mdpi.com

Mono-Cationic DOTAP Analogs with Systematically Modified Non-Polar Hydrocarbon Chains

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely used cationic lipid for liposome-based drug and gene delivery. The structure of the hydrophobic domain of DOTAP analogs has a significant impact on their transfection efficiency. researchgate.net Systematic studies have been conducted to investigate the effect of varying the length and saturation of the non-polar hydrocarbon chains on the biophysical properties and gene transfer capabilities of these lipids.

Research has shown that the length of the alkyl chains is a critical parameter. researchgate.net In a homologous series of DOTAP analogs with saturated alkyl chains, the dimyristyl (di-C14:0) analog often exhibits superior transfection efficacy compared to analogs with either shorter or longer chains. researchgate.net This suggests that a chain length of 14 carbons provides an optimal balance of membrane fluidity and stability for efficient interaction with cellular membranes and subsequent delivery of the genetic payload.

The synthesis of a DOTAP analog with tetradecyloxy chains would involve a multi-step process. A common starting point is 3-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-N,N-dimethylpropan-1-amine. The protected glycerol backbone can be deprotected to reveal the diol, which can then be reacted with 1-bromotetradecane to introduce the two C14 ether-linked chains. The tertiary amine can then be quaternized with a methylating agent to yield the final cationic lipid.

The resulting DOTAP analog with tetradecyloxy chains would be expected to form stable liposomes that can efficiently complex with DNA or RNA to form lipoplexes. These lipoplexes can then be used for the transfection of various cell lines.

Alkyl ChainTransfection Efficacy
Dimyristyl (di-C14:0)High
Dipalmityl (di-C16:0)Moderate
Distearyl (di-C18:0)Low
Dioleyl (di-C18:1)High

Mesogenic Schiff Base Complexes Incorporating Tetradecyloxy Substituents

Schiff bases are a class of organic compounds that are known to exhibit liquid crystalline (mesogenic) properties. The introduction of long alkyl or alkoxy chains as terminal substituents is a common strategy to induce and modulate the mesophase behavior of these materials. The length of the alkoxy chain plays a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.

The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. scispace.com To incorporate a tetradecyloxy substituent, a common precursor is 4-(tetradecyloxy)benzaldehyde. This aldehyde can be prepared by the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 1-bromotetradecane in the presence of a base.

The resulting 4-(tetradecyloxy)benzaldehyde can then be reacted with a variety of aromatic amines to generate a library of Schiff bases with a terminal C14 alkoxy chain. The choice of the amine component allows for further tuning of the molecular structure and, consequently, the liquid crystalline properties.

Homologous series of Schiff bases with varying alkoxy chain lengths have been synthesized and studied. researchgate.net Generally, as the length of the alkoxy chain increases, there is a tendency to promote the formation of more ordered smectic phases over nematic phases. researchgate.net The tetradecyloxy group, with its significant length, is expected to contribute to a high degree of molecular ordering and favor the formation of stable smectic mesophases. These materials have potential applications in display technologies and other optoelectronic devices.

Alkoxy Chain LengthPredominant Mesophase
Short (e.g., C4)Nematic
Medium (e.g., C8)Nematic/Smectic
Long (e.g., C14)Smectic

Pyrazoline Analogues Mimicking Mycobactin (B74219) Structures

Mycobactins are a class of siderophores produced by mycobacteria, including Mycobacterium tuberculosis, to acquire iron, an essential nutrient for their growth and virulence. mdpi.com The mycobactin biosynthesis pathway is a promising target for the development of new anti-tubercular agents. mdpi.com One strategy is to design and synthesize molecules that mimic the structure of mycobactins and act as inhibitors of this pathway.

Pyrazoline-based scaffolds have been identified as promising core structures for the development of mycobactin analogues. mdpi.com These compounds often feature a diaryl-substituted pyrazoline ring, which can be synthesized through the condensation of a chalcone (B49325) with a hydrazine (B178648) derivative. nih.gov

To incorporate a tetradecyloxy substituent into a pyrazoline analogue, a chalcone precursor bearing this long alkoxy chain is required. For example, 4'-(tetradecyloxy)acetophenone can be synthesized and then reacted with an appropriate aromatic aldehyde in a Claisen-Schmidt condensation to yield the desired chalcone. This chalcone can then be cyclized with a hydrazine, such as thiosemicarbazide, to form the pyrazoline ring. nih.gov

The tetradecyloxy chain in these mycobactin analogues is intended to mimic the long, lipophilic acyl chains found in natural mycobactins. mdpi.com This lipophilicity is thought to be important for the localization of mycobactins within the mycobacterial cell wall. By incorporating a C14 chain, it is hypothesized that these synthetic analogues will have improved penetration into the mycobacterial cell and better interaction with the enzymes of the mycobactin biosynthesis pathway.

Functionalized Alkoxypropanols as Initiators for Polymerization (e.g., Poly(propylene oxide))

The ring-opening polymerization of epoxides, such as propylene (B89431) oxide, is a versatile method for the synthesis of polyethers. nanobioletters.com The choice of initiator is crucial as it determines the nature of the end-groups of the resulting polymer chain. Functionalized alcohols are often used as initiators in the anionic or coordination polymerization of propylene oxide. researchgate.net

This compound and its isomers are examples of functionalized alkoxypropanols that can act as initiators for the polymerization of propylene oxide. acs.org The polymerization is typically initiated by deprotonating the hydroxyl group of the alkoxypropanol with a strong base, such as potassium hydroxide, to form a potassium alkoxide. researchgate.net This alkoxide then attacks a propylene oxide monomer, initiating the polymerization process.

Each subsequent addition of a propylene oxide monomer to the growing polymer chain regenerates an alkoxide at the chain end, which can then react with another monomer. The result is the formation of a poly(propylene oxide) (PPO) chain with a 3-(tetradecyloxy)propyl group at one end.

The use of this compound as an initiator allows for the synthesis of PPO with a well-defined hydrophobic end-group. These amphiphilic polymers, consisting of a hydrophilic PPO block and a hydrophobic tetradecyl ether tail, can self-assemble in aqueous solutions to form micelles or other nanostructures. Such materials have potential applications as surfactants, emulsifiers, and in drug delivery systems.

InitiatorResulting Polymer End-Group
This compound3-(Tetradecyloxy)propyl
MethanolMethyl
Ethylene (B1197577) GlycolHydroxyethyl

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like 3-(Tetradecyloxy)propan-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the confirmation of the compound's structure.

Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The spectrum is characterized by distinct signals corresponding to the protons of the tetradecyloxy chain and the propan-1-ol backbone. The terminal methyl group (CH₃) of the long alkyl chain typically appears as a triplet at the most upfield region (lowest ppm value) due to shielding. The methylene (B1212753) groups (CH₂) of the alkyl chain produce a large, complex signal in the midfield region. Protons on carbons adjacent to the ether oxygen and the hydroxyl group are deshielded and thus appear further downfield. docbrown.infolibretexts.orgoregonstate.edu

Key ¹H NMR Signal Assignments (Estimated):

Terminal Methyl Protons (-CH₃): A triplet signal appears around 0.88 ppm.

Alkyl Methylene Protons (-(CH₂)₁₂-): A broad multiplet is observed in the range of 1.25-1.35 ppm.

Methylene Protons Adjacent to the Ether Linkage (-O-CH₂-C₁₃H₂₇): A triplet is expected around 3.42 ppm.

Propanol (B110389) Methylene Protons (-O-CH₂-CH₂-CH₂-OH): Two distinct multiplets are anticipated around 3.55 ppm and 1.83 ppm.

Methylene Protons Adjacent to the Hydroxyl Group (-CH₂-OH): A triplet signal is expected around 3.71 ppm.

Hydroxyl Proton (-OH): A broad singlet may appear, with its chemical shift being concentration and solvent dependent. docbrown.info

Interactive Data Table: Estimated ¹H NMR Chemical Shifts for this compound
ProtonsEstimated Chemical Shift (ppm)Multiplicity
a (-CH₂)₁₂-CH₃ 0.88Triplet
b -** (CH₂)₁₂**-CH₃1.25-1.35Multiplet
c -O-CH₂-CH₂ -(CH₂)₁₁-CH₃1.58Multiplet
d -O-CH₂-CH₂ -CH₂-OH1.83Quintet
e -O-CH₂ -C₁₃H₂₇3.42Triplet
f -O-CH₂-CH₂ -CH₂-OH3.55Triplet
g -CH₂ -OH3.71Triplet
h -OH VariableSinglet (broad)

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the complete elucidation of the carbon skeleton. caister.com The chemical shifts are influenced by the hybridization and the electronegativity of neighboring atoms.

Carbons bonded to the electronegative oxygen atoms of the ether and hydroxyl groups are significantly deshielded and appear at higher chemical shifts (downfield). The carbons of the long alkyl chain produce a series of closely spaced signals in the upfield region of the spectrum. researchgate.net

Key ¹³C NMR Signal Assignments (Estimated):

Terminal Methyl Carbon (-CH₃): The most shielded carbon, appearing around 14.1 ppm.

Alkyl Methylene Carbons (-(CH₂)₁₂-): A cluster of peaks is observed between approximately 22.7 and 31.9 ppm.

Carbon Adjacent to Hydroxyl Group (-CH₂OH): Expected around 62.5 ppm.

Propanol Methylene Carbon (-O-CH₂-CH₂-CH₂-OH): Appears at approximately 32.4 ppm.

Carbons of the Ether Linkage (-O-CH₂- and -CH₂-O-): These deshielded carbons are found around 70.2 ppm and 71.8 ppm.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound
Carbon AtomEstimated Chemical Shift (ppm)
1 (-CH₂)₁₂-CH₃ 14.1
2-12 -** (CH₂)₁₁**-CH₂-CH₃22.7 - 31.9
13 -O-CH₂-CH₂ -C₁₂H₂₅26.2
14 -O-CH₂-CH₂-CH₂ -OH32.4
15 -CH₂ -OH62.5
16 -O-CH₂ -CH₂-CH₂-OH70.2
17 -O-CH₂ -C₁₃H₂₇71.8

For complex molecules or to resolve signal overlap, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. nanalysis.comceitec.cz

COSY (¹H-¹H): A COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. oxinst.comhuji.ac.ilemerypharma.com This would confirm the connectivity of the propan-1-ol backbone, for instance, by showing cross-peaks between the protons at positions g, d, and f (refer to ¹H NMR table).

HSQC (¹H-¹³C): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.netwikipedia.orgpressbooks.publibretexts.org This powerful technique allows for unambiguous assignment of both the ¹H and ¹³C spectra by linking the two datasets. For example, the proton signal at ~3.71 ppm would show a correlation peak with the carbon signal at ~62.5 ppm, confirming the -CH₂OH group.

Solid-State NMR (ssNMR): While typically analyzed in solution, this compound, as an amphiphilic molecule, can be studied in aggregated states, such as in lipid bilayers, using solid-state NMR. nih.govresearchgate.net ssNMR provides information on the conformation, dynamics, and orientation of the molecule within a more complex, ordered environment, which is not accessible through solution-state NMR. caister.comnih.govnih.govuu.nl

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.compeakscientific.comcloudfront.net It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying trace impurities. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ may be observed, but it is often weak for long-chain ethers. whitman.edu The fragmentation pattern is typically dominated by cleavage of the C-O bonds and bonds adjacent to the oxygen atom (α-cleavage), as well as fragmentation of the long alkyl chain. whitman.eduacs.orgwhitman.eduresearchgate.net Common impurities that could be identified include unreacted starting materials such as tetradecanol (B45765) or 1,3-propanediol (B51772), and by-products from the synthesis.

Expected Fragmentation Pattern in GC-MS (Electron Ionization):

α-cleavage: Breakage of the bond between the oxygen and the propanol group or the tetradecyl group.

Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂), characteristic of a long alkyl chain. whitman.edu

Loss of Water: A peak corresponding to [M-18]⁺ from the dehydration of the primary alcohol.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for confirming the molecular weight of polar and large molecules without causing significant fragmentation. nih.govnih.govresearchgate.netspringernature.com This makes it an ideal method for observing the intact molecular ion of this compound.

In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase and analyzed by the mass spectrometer. Due to the gentle nature of this process, the primary species observed are adducts of the intact molecule with cations like protons [M+H]⁺, sodium [M+Na]⁺, or potassium [M+K]⁺. nih.govcore.ac.uknih.govaocs.org The detection of these adducts allows for the precise determination of the compound's molecular weight.

Interactive Data Table: Predicted m/z Values for ESI-MS Adducts of this compound (C₁₇H₃₆O₂)
AdductFormulaPredicted Mass-to-Charge (m/z)
[M+H]⁺C₁₇H₃₇O₂⁺273.2794
[M+Na]⁺C₁₇H₃₆O₂Na⁺295.2613
[M+K]⁺C₁₇H₃₆O₂K⁺311.2352

Tandem mass spectrometry (MS/MS) can be performed on these molecular adducts to induce fragmentation and gain further structural information, confirming the presence of the tetradecyl chain and the propanol headgroup. lipidmaps.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and ether functional groups, as well as its long alkane chain. libretexts.orgrsc.org

The most prominent feature is a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. youtube.comdocbrown.info The C-O stretching vibration of the primary alcohol group gives rise to an absorption band around 1050-1085 cm⁻¹. docbrown.infolibretexts.org

The ether linkage (C-O-C) is identified by a strong C-O stretching band, typically appearing in the 1050-1150 cm⁻¹ range for aliphatic ethers. pressbooks.pubyoutube.com The spectrum also displays strong C-H stretching absorptions between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1470-1450 cm⁻¹, which are characteristic of the long tetradecyl alkane chain. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200-3500 Strong, BroadO-H StretchAlcohol (-OH)
2850-3000 StrongC-H StretchAlkane (C₁₄H₂₉ & C₃H₆)
1450-1470 MediumC-H BendAlkane (C₁₄H₂₉ & C₃H₆)
~1120 StrongC-O-C StretchEther (-O-)
1050-1085 Medium-StrongC-O StretchPrimary Alcohol (-CH₂OH)

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting and crystallization. For long-chain n-alcohols, which are structurally related to this compound, DSC studies reveal complex phase behavior. scite.ai

On heating, many long-chain alcohols exhibit a solid-solid phase transition from a crystalline state to a "rotator" phase a few degrees below their melting point. scite.ai This rotator phase is an orientationally disordered state where the molecules can rotate about their long axis while their positions remain fixed in a crystal lattice. This transition involves a significant enthalpy change. Further heating leads to the final melting transition from the rotator phase to the isotropic liquid state. This behavior is a hallmark of long-chain aliphatic compounds and would be anticipated for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. wikipedia.org Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature.

Studies on related long-chain alkoxy derivatives show that their thermal stability is significant. semanticscholar.org For a compound like this compound, TGA would be expected to show thermal stability up to temperatures around 250-300°C in an inert atmosphere. semanticscholar.org Above this temperature, thermal decomposition would occur, likely through the cleavage of the ether bond and subsequent breakdown of the hydrocarbon chains. aip.orgmdpi.com The TGA curve would show a single, continuous step of mass loss corresponding to the volatilization of the decomposition products. semanticscholar.org This analysis is crucial for determining the upper-temperature limit for the material's potential applications.

Research Applications and Mechanistic Investigations

Supramolecular Chemistry and Self-Assembly Phenomena

The self-assembly of amphiphilic molecules like 3-(Tetradecyloxy)propan-1-ol into complex, non-covalently bonded structures is a cornerstone of supramolecular chemistry. These structures, including micelles and vesicles, are driven by the hydrophobic effect and are fundamental to the compound's utility in scientific applications.

Micelle Formation and Critical Micelle Concentration (CMC) Studies

Micellization is a key phenomenon for surfactants, characterized by the critical micelle concentration (CMC), the point at which individual molecules (monomers) begin to aggregate into micelles. However, studies have noted that long-chain alkyl glyceryl ethers such as 1-O-tetradecylglycerol are practically insoluble in water. qub.ac.uk This insolubility precludes the determination of a conventional CMC in a purely aqueous medium, as micelle formation is contingent on the dissolution of monomers up to a critical concentration.

Experimental Determination Methods (e.g., Surface Tension Assays, Absorption Spectrophotometry with Pyrene)

The determination of the CMC is a fundamental exercise in characterizing any surfactant. wikipedia.org Several experimental techniques are commonly employed for this purpose, each relying on detecting a sharp change in a physical property of the solution as a function of surfactant concentration. nanoscience.com

Surface Tension Assays: This is a primary method for CMC determination. nanoscience.com Below the CMC, the surfactant monomers adsorb at the air-water interface, progressively lowering the surface tension. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. wikipedia.org For a water-insoluble compound like this compound, this method would not be feasible in pure water but could potentially be adapted for mixed-solvent systems where the compound exhibits sufficient solubility.

Absorption and Fluorescence Spectrophotometry with Pyrene (B120774): This sensitive technique utilizes the fluorescent probe pyrene, a hydrophobic polycyclic aromatic hydrocarbon. Pyrene's fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. nih.gov In a polar solvent like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into their nonpolar, hydrophobic core. This change in environment causes a significant decrease in the I₁/I₃ ratio. nih.govavantiresearch.com A plot of the I₁/I₃ ratio versus surfactant concentration shows a distinct inflection point, which is taken as the CMC. nih.gov Like tensiometry, this method's application to this compound would necessitate a solvent system capable of dissolving the compound.

Influence of Co-Solvents (e.g., Short-Chain Alcohols) on Micellar Parameters

The addition of co-solvents, such as short-chain alcohols, can significantly alter the micellization behavior of surfactants. researchgate.net For a compound like this compound, the primary role of a co-solvent like ethanol (B145695) or propanol (B110389) would be to enable its dissolution, a prerequisite for any self-assembly.

Once in solution, the co-solvent can influence micellar parameters in several ways. Short-chain alcohols like ethanol may increase the CMC by enhancing the solubility of the monomeric surfactant in the bulk solvent, making micelle formation less favorable. researchgate.netnih.gov Conversely, slightly longer-chain alcohols such as propanol or butanol can act as "co-surfactants." They can partition at the micelle-solvent interface, intercalating between the surfactant head groups. bohrium.com This can reduce electrostatic repulsion (for ionic surfactants) and modify the packing geometry, often leading to a decrease in the CMC and a change in micelle size and shape. bohrium.com

Premicellar Aggregation and its Role in Catalytic Processes

In some surfactant solutions, small aggregates or dimers may form at concentrations well below the conventionally measured CMC. This phenomenon is known as premicellar aggregation. nih.gov These premicellar aggregates represent an intermediate state between monomers and fully formed micelles and can be detected by highly sensitive techniques. rsc.org

The existence of these small, hydrophobic domains below the CMC can have significant implications for catalytic processes. They can act as micro-reactors, concentrating reactants and catalyzing reactions by providing a nonpolar environment in an otherwise aqueous medium. This can lead to enhanced reaction rates or altered product selectivity. While the study of premicellar aggregates for this compound is limited by its insolubility, in suitable solvent systems, the formation of such aggregates could potentially influence catalytic pathways.

Vesicle and Niosome Formulations for Advanced Delivery Systems

Beyond simple micelles, this compound, as a non-ionic surfactant, is a key component in the formation of more complex supramolecular structures like vesicles. Niosomes are a class of vesicles formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. nih.gov These structures consist of one or more concentric lipid bilayers enclosing an aqueous core, making them capable of encapsulating both hydrophobic and hydrophilic substances.

Compositional Effects on Vesicle Stability, Size, and Membrane Fluidity

The physical properties of niosomes—and thus their effectiveness as delivery systems—are critically dependent on their composition, particularly the choice of non-ionic surfactant and the concentration of additives like cholesterol. rsc.org

Vesicle Stability and Size: The stability of niosomes is largely influenced by the molar ratio of the surfactant to cholesterol. Cholesterol is a crucial component that acts as a "membrane stabilizer." nih.gov By inserting into the non-ionic surfactant bilayer, cholesterol modulates the packing of the molecules. Increasing the cholesterol content generally leads to a more ordered and condensed bilayer, which can increase the mechanical strength of the vesicle and reduce the leakage of encapsulated contents. rsc.orgrjptonline.org

The surfactant-to-cholesterol ratio also significantly impacts the size of the resulting vesicles. While the effect can vary depending on the specific surfactant, studies on similar systems have shown that increasing cholesterol concentration can lead to either an increase or a decrease in vesicle diameter. For some surfactants, higher cholesterol content leads to larger vesicles, potentially due to changes in membrane curvature. rjptonline.org For others, it can cause a decrease in size by promoting a more tightly packed bilayer. nih.gov

Table 1: Illustrative Example of the Effect of Cholesterol Content on the Mean Diameter of Niosomes Formulated with a Non-Ionic Surfactant.

Surfactant : Cholesterol Molar RatioMean Vesicle Diameter (nm)Polydispersity Index (PDI)
1 : 0.5450 ± 250.45
1 : 1.0275 ± 180.28
1 : 1.5250 ± 210.25
Note: This data is representative of typical trends observed for non-ionic surfactant vesicles and serves as an illustration of the principles discussed.

Membrane Fluidity: Membrane fluidity is a measure of the mobility of the lipid molecules within the bilayer and is essential for the vesicle's function, affecting its permeability and interaction with biological systems. mdpi.com The phase behavior of the bilayer, transitioning from a rigid gel state to a more mobile liquid-crystalline state, is a key determinant of fluidity. wikipedia.org

The incorporation of cholesterol has a profound effect on membrane fluidity. Cholesterol does not have its own transition temperature but modulates the phase transition of the surfactant bilayer. rsc.org It tends to decrease the fluidity of membranes that are in a liquid state by restricting the motion of the hydrophobic tails. Conversely, it can increase the fluidity of membranes in a more rigid gel state by disrupting the tight packing of the surfactant molecules. nih.gov This buffering action helps to maintain membrane integrity and control its permeability across a range of temperatures.

Liquid Crystal Properties of Metallomesogens

Metallomesogens are metal complexes that exhibit liquid-crystalline (mesomorphic) behavior, combining the properties of conventional organic liquid crystals with the unique electronic, magnetic, and catalytic characteristics of metal ions. researchgate.net The formation of these mesophases is a result of the self-assembly of metal-containing molecules into ordered, fluid states. The propanol head group and the long alkyl chain of this compound make it a potential ligand for the synthesis of such functional materials.

Thermotropic liquid crystals are substances that exhibit liquid-crystalline properties within a specific temperature range, transitioning between a crystalline solid and an isotropic liquid state. bhu.ac.in The self-assembly process in these materials is driven by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, in the case of metallomesogens, coordination bonds.

The geometry of the resulting mesophase is highly dependent on the molecular shape of the constituent molecules. While rod-like (calamitic) molecules tend to form nematic and smectic (lamellar) phases, disc-like (discotic) molecules often self-assemble into columnar structures. rsc.org In these columnar phases, the flat, core-like portions of the molecules stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice. nih.govbeilstein-journals.org

The introduction of multiple long, flexible alkyl chains onto a central rigid core is a common strategy to induce columnar mesophases. researchgate.net For instance, a metal complex where the metal ion serves as a scaffold, coordinated to ligands such as this compound or its derivatives, could adopt a shape that favors columnar packing. The long tetradecyl chains would fill the space between the columns, providing fluidity to the structure while maintaining the long-range order of the columns. Increasing the number of peripheral alkyl chains on a ligand can drive a transition from lamellar smectic phases to hexagonal columnar phases. researchgate.net

The liquid-crystalline behavior of metallomesogens is profoundly influenced by both the geometry of the organic ligands and the coordination environment of the metal ion. mdpi.com Even minor changes in molecular structure can lead to significant alterations in the type of mesophase formed and its thermal stability. mdpi.com

Rigid Core: The central part of the molecule, in this case, the metal and the atoms directly coordinated to it, provides structural rigidity.

Flexible Chains: The long alkyl or alkoxy chains, such as the tetradecyloxy group, provide fluidity and influence intermolecular spacing. The length of these chains is critical; increasing chain length often promotes the formation of more ordered phases (e.g., smectic or columnar over nematic). mdpi.com

Aspect Ratio: The ratio of molecular length to width determines whether a molecule is more likely to pack in a parallel (calamitic) or stacked (discotic) fashion.

Coordination Environment: The choice of the metal ion and its preferred coordination geometry (e.g., square planar, tetrahedral, octahedral) dictates the shape of the central core. researchgate.net This coordination can enforce a specific geometry on the ligands, creating a rigid molecular architecture that facilitates self-assembly. For example, a square planar coordination (common for Pd(II) or Pt(II)) can lead to flat, disc-like complexes that are predisposed to forming columnar phases. mdpi.comslu.se The coordination of ligands can induce a dipole moment that further influences the self-assembly into specific supramolecular structures. mdpi.com

Factors Influencing Mesomorphism in Metallomesogens
FactorImpact on Liquid Crystal Properties
Metal Ion Coordination GeometryDetermines the shape of the rigid molecular core (e.g., square planar favors discotic shapes). researchgate.net
Ligand Structure (e.g., alkyl chain length)Affects intermolecular spacing and phase stability. Longer chains tend to stabilize more ordered phases. mdpi.com
Number of Peripheral ChainsIncreasing the number of chains can induce transitions from lamellar to columnar phases. researchgate.net
Intermolecular InteractionsVan der Waals forces, dipole-dipole interactions, and π-π stacking influence the self-assembly and thermal stability of the mesophase. medcraveonline.com

Interfacial Phenomena and Surface Activity

The amphiphilic structure of this compound imparts significant surface activity, driving it to accumulate at interfaces, such as the air-water or metal-solution interface. This behavior is fundamental to its role in various applications, including emulsification, lubrication, and corrosion inhibition.

Adsorption Behavior at Metal-Solution Interfaces

The adsorption of long-chain polar organic molecules onto metal surfaces from a solution is a well-established phenomenon. This process involves the interaction of the molecule's polar head group with the metal surface and the association of the nonpolar tails. For an alcohol like this compound, the hydroxyl (-OH) group can interact with the metal or its native oxide layer through dipole-dipole interactions or hydrogen bonding.

Once adsorbed, the long tetradecyl chains tend to align away from the surface. Due to strong van der Waals forces between adjacent hydrocarbon chains, these molecules can pack into a dense, ordered, and quasi-crystalline monolayer on the metal surface. This adsorbed layer effectively modifies the properties of the metal-solution interface, reducing surface energy and preventing direct contact between the metal and the bulk solution.

The tendency for a molecule to adsorb from a solution is related to its chain length. Studies on straight-chain alcohols have shown that the free energy of adsorption scales linearly with the number of carbon atoms. researchgate.net Longer chains lead to stronger intermolecular van der Waals interactions, which makes the formation of the adsorbed film more energetically favorable. Therefore, the 14-carbon chain of this compound would be expected to promote strong adsorption and the formation of a stable surface film.

Adsorption Properties of Linear Alcohols at the Air-Water Interface
AlcoholNumber of CarbonsGibbs Free Energy of Adsorption (ΔGAds) (kJ/mol)Surface Concentration at Monolayer (molecules/cm²)
1-Butanol4~ -15~ 2.4 x 10¹⁴
1-Pentanol5~ -17~ 2.4 x 10¹⁴
1-Hexanol6~ -19~ 2.4 x 10¹⁴

Data derived from studies on the surface behavior of alcohol isomers, illustrating the linear scaling of adsorption energy with chain length. researchgate.net

Corrosion Inhibition Mechanisms

Analogues of this compound are integral components of synthesized surfactants designed to protect metals from corrosion. These surfactants function by adsorbing onto the metal surface, creating a protective barrier against corrosive environments.

Mitigation of Carbon Steel Corrosion in Acidic Media by Imine-Tethering Surfactants

A notable derivative, (E)-3-((2-chlorobenzylidene)amino)-N,N-dimethyl-N-(2-oxo-2-(tetradecyloxy)ethyl)propan-1-aminium chloride (ICS-14), has been synthesized and identified as an effective corrosion inhibitor for carbon steel in acidic conditions. latrobe.edu.aumdpi.comnih.gov This compound is part of a class of novel imine-tethering cationic surfactants. bohrium.com These surfactants are designed to form a protective film on the steel's surface, separating it from the corrosive medium. nih.gov The presence of heteroatoms (like oxygen and nitrogen) and π-bonds within the surfactant's molecular structure facilitates its adsorption onto the metal interface. nih.gov

Electrochemical and Weight Loss Studies of Inhibitory Efficacy

The effectiveness of these surfactants has been quantified using various analytical techniques, including weight loss measurements and potentiodynamic polarization (PDP). latrobe.edu.aumdpi.comnih.gov Studies show that the inhibition efficiency of these compounds increases as their concentration rises. nih.govnih.gov Conversely, an increase in temperature tends to decrease the inhibition efficiency, which can be attributed to the desorption of the inhibitor molecules from the metal surface. latrobe.edu.au

For the surfactant ICS-14, a maximum inhibition efficiency of 94.58% was achieved at an optimal concentration of 0.5 mM in a 1.0 M HCl solution. latrobe.edu.aumdpi.comnih.govbohrium.com Both potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) results confirm that the presence of such surfactants increases the charge-transfer resistance while decreasing the double-layer capacitance, further indicating the formation of a protective adsorbed layer. nih.gov

InhibitorOptimal ConcentrationMediumMax. Inhibition Efficiency (%)Techniques Used
ICS-140.5 mM1.0 M HCl94.58Weight Loss, Potentiodynamic Polarization
Surface Morphological Analysis (e.g., Scanning Electron Microscopy) of Inhibited Surfaces

Surface analysis using Scanning Electron Microscopy (SEM) provides visual evidence of the inhibitor's protective action. nih.gov In the absence of an inhibitor, the morphology of carbon steel exposed to molar HCl reveals a severely degraded and damaged surface. nih.gov However, when the steel is treated with the ICS-14 surfactant, the surface appears significantly smoother. nih.gov This smoothness indicates that the surfactant molecules have adsorbed onto the carbon steel, forming a protective layer that effectively shields the surface from aggressive corrosive ions. nih.gov

Adsorption Isotherm Modeling (e.g., Langmuir Isotherm) to Characterize Inhibitor Adsorption

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are studied. electrochemsci.org The adsorption of many surfactant-based inhibitors on steel surfaces is found to follow the Langmuir adsorption isotherm model. frontiersin.org This model suggests that the inhibitor molecules form a monolayer on the surface of the carbon steel. The study of thermodynamic parameters, such as the heat of adsorption, helps to further elucidate the mechanism, which can involve physical adsorption (physisorption) or chemical adsorption (chemisorption). latrobe.edu.aumdpi.com The mechanism of corrosion inhibition is realized through the adsorption of the surfactant molecules onto the steel surface, forming a barrier film. researchgate.netsemanticscholar.org

Biological Interactions and Functional Studies of Analogues

The hydrophobic nature of the tetradecyloxy group makes analogues of this compound valuable in biomedical applications, particularly in the delivery of nucleic acid-based therapeutics.

Role in Lipid-Oligonucleotide Conjugates for Nucleic Acid Delivery and Gene Regulation Studies

Oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNA (siRNA), are promising therapeutic agents that can regulate gene expression. mdpi.comnih.gov However, their development is hampered by poor cellular permeability and susceptibility to degradation by nucleases. mdpi.com To overcome these barriers, oligonucleotides are often conjugated with hydrophobic moieties, such as fatty acids, cholesterol, or long-chain alkoxy groups similar to the tetradecyloxy structure. nih.govencyclopedia.pub

These lipid-oligonucleotide conjugates exhibit improved pharmacokinetic behavior and enhanced trans-membrane delivery. nih.gov The lipid tail facilitates interaction with lipoproteins and cell membranes, improving intracellular uptake. encyclopedia.pub This strategy helps protect the oligonucleotide from enzymatic degradation and delivers it more effectively to the intracellular compartments where it can interact with its target mRNA to regulate gene expression. mdpi.comnih.gov This approach is a key strategy for the safe and effective delivery of oligonucleotides for therapeutic purposes. nih.gov

Facilitation of Macromolecule Entry into Cells by Cytofectin Analogs

Cytofectins are cationic lipids designed to facilitate the delivery of macromolecules, such as polynucleotides and proteins, across cellular membranes. A key structural component of these molecules is a hydrophobic domain, which is crucial for their transfection activity. This hydrophobic part, often composed of long alkyl chains, allows the cytofectin to interact with and integrate into the lipid bilayer of cell membranes.

Studies on cytofectin analogs have demonstrated that modifications in the hydrophobic domain significantly influence transfection efficiency. For instance, tetraalkylammonium-derivatized cytofectins have been shown to be effective transfection agents. google.com The long, unbranched alkyl chains in these molecules, analogous to the tetradecyloxy group in this compound, are essential for the formation of stable lipoplexes (complexes of cationic lipids and macromolecules). These lipoplexes can fuse with the cell membrane, ultimately releasing their cargo into the cytoplasm. The design of these hydrophobic domains is a critical aspect of developing efficient non-viral vectors for gene therapy and other applications requiring intracellular delivery of large molecules. google.comnih.gov

Correlation between Lipid Structure, Biophysical Properties, and Transfection Efficiency of Lipoplexes

The efficiency of gene transfection by lipoplexes is intricately linked to the molecular structure of the constituent lipids and the resulting biophysical properties of the lipid-DNA complexes. The hydrophobic domain of cationic lipids, such as the C14 alkyl chain in this compound, plays a pivotal role in determining these properties.

Research has systematically investigated the relationship between the structure of the cationic lipid and transfection activity. nih.gov Key findings indicate that the length and degree of unsaturation of the hydrocarbon chains are critical determinants of transfection efficiency. For example, a chain length of approximately 14 carbon atoms has been found to be optimal for some series of cationic lipids. nih.gov Furthermore, the introduction of unsaturation (double bonds) in the alkyl chains often leads to a significant increase in transfection efficiency. nih.govrsc.org

These structural features influence the phase behavior of the lipid aggregates. The propensity of a lipid to form non-lamellar (e.g., hexagonal or cubic) phases upon interaction with cellular membranes is believed to be a crucial factor for the release of DNA from the lipoplex into the cell's cytoplasm. rsc.orgrsc.org Therefore, the rational design of the hydrophobic part of cationic lipids is a key strategy for optimizing the biophysical properties of lipoplexes to achieve higher transfection rates. ingentaconnect.com

Investigation of Bacteriostatic Activities of Alkyl Chain-Containing Thiourea Derivatives

Thiourea derivatives bearing long alkyl chains have been synthesized and investigated for their potential as antibacterial agents. The presence of a long hydrophobic chain, similar to the tetradecyloxy group, is a key feature that can impart bacteriostatic properties to these molecules. The lipophilicity provided by the alkyl chain is thought to enhance the compound's ability to disrupt the bacterial cell membrane, leading to inhibition of growth. researchgate.net

A study on a series of bis(thiourea) derivatives with varying alkyl chain lengths (C10, C12, and C14) demonstrated a clear structure-activity relationship. researchgate.netresearchgate.net The compounds were tested against Escherichia coli, and their bacteriostatic activity was quantified by determining the Minimum Inhibitory Concentration (MIC).

CompoundAlkyl Chain Length (n)MIC (μg/mL) against E. coli
Derivative 110135
Derivative 212145
Derivative 314No Activity

As shown in the table, derivatives with 10 and 12 carbon atoms in the alkyl chain exhibited excellent activity. However, the derivative with a 14-carbon chain showed no antibacterial properties, indicating a "cutoff effect" where increasing lipophilicity beyond a certain point leads to a loss of activity. researchgate.net This phenomenon highlights the delicate balance between the hydrophobic and hydrophilic portions of a molecule required for optimal biological activity.

Binding Affinity Studies of Related Metal Complexes with Biomolecules (e.g., DNA, BSA)

The interaction of metal complexes with biomolecules like DNA and proteins is a cornerstone of the development of new therapeutic and diagnostic agents. The ligands coordinated to the metal center play a crucial role in determining the nature and strength of these interactions. The incorporation of hydrophobic moieties, such as long alkyl chains, into the ligand structure can significantly influence the binding affinity.

Similarly, when studying the interaction of metal complexes with proteins like Bovine Serum Albumin (BSA), hydrophobic interactions are often a major driving force for binding. The hydrophobic pockets within the protein structure can accommodate the nonpolar alkyl chains of the ligands, leading to stable complex formation. nih.gov Therefore, the tetradecyloxy group of a molecule like this compound represents a structural feature that, if incorporated into a ligand, could enhance the binding affinity of a metal complex for both DNA and proteins.

Enzymatic Inhibition Studies (e.g., Mycobactin (B74219) Biosynthesis Inhibitors, Efflux Pump Inhibition)

The development of novel inhibitors for essential microbial enzymes is a critical strategy in combating infectious diseases. The unique cell wall of Mycobacterium tuberculosis, rich in very long-chain fatty acids known as mycolic acids, presents several targets for drug development. nih.gov

Inhibitors of the enzymes involved in mycolic acid biosynthesis are of particular interest. Research has shown that molecules with long alkyl chains can be potent inhibitors of these pathways. For example, A-ring-modified diphenyl ethers with long-chain alkyl substitutions have been identified as high-affinity inhibitors of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis. asm.org The long hydrophobic chain of these inhibitors likely mimics the natural substrates of the enzyme, allowing for effective binding to the active site.

Another area of interest is the inhibition of efflux pumps, which are membrane proteins that contribute to multidrug resistance in bacteria by expelling antibiotics from the cell. The development of efflux pump inhibitors (EPIs) is a promising approach to restore the efficacy of existing antibiotics. Given that efflux pumps are embedded in the cell membrane, molecules with significant hydrophobic character, such as those containing a long alkyl ether chain, could potentially interact with these pumps and modulate their activity.

Enzymatic Catalysis and Reaction Kinetics in Organized Media

The environment in which a chemical reaction takes place can have a profound impact on its rate and outcome. Organized media, such as micelles, can act as microreactors, significantly altering reaction kinetics.

Micellar-Mediated Rate Acceleration of Organic Reactions (e.g., Decarboxylation)

In aqueous solutions, amphiphilic molecules like surfactants can self-assemble into spherical structures called micelles above a certain concentration known as the critical micellar concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic surface. nih.gov This micro-heterogeneous environment can serve as a catalyst for various organic reactions, a phenomenon known as micellar catalysis. nih.gov

The hydrophobic core of the micelle can solubilize nonpolar reactants, bringing them into close proximity and increasing their effective concentration, which in turn accelerates the reaction rate. nih.gov This "nanoreactor" effect has been observed to enhance the rates of numerous reactions, including decarboxylations. The interface between the hydrophobic core and the aqueous bulk solution can also play a role by stabilizing charged transition states. The structure of the surfactant molecule, including the length of its hydrophobic tail, can influence the size and properties of the micelle and, consequently, its catalytic efficiency. acs.org As an amphiphilic molecule, this compound possesses the fundamental structural characteristics of a surfactant and could, therefore, participate in the formation of organized media capable of mediating reaction rate acceleration.

Supramolecular Kinetic Effects in Solution

The amphiphilic nature of this compound, possessing a long hydrophobic tetradecyl chain and a hydrophilic propan-1-ol head group, drives its self-assembly into supramolecular structures in solution. This process is governed by kinetic and thermodynamic principles aimed at minimizing unfavorable interactions between the hydrophobic tails and the solvent, typically water. The study of supramolecular kinetic effects provides insights into the rates of formation and dissociation of these assemblies, as well as the exchange dynamics of individual molecules (monomers or unimers) between the bulk solution and the aggregates.

The kinetics of self-assembly for non-ionic surfactants like this compound are often characterized by a two-stage process. The initial step is a rapid formation of small aggregates, followed by a slower rearrangement into larger, more stable structures such as micelles. The rates of these processes are influenced by factors including concentration, temperature, and the presence of additives.

Detailed research into the supramolecular kinetics of analogous long-chain alkyl ether surfactants reveals that the dynamics of micelle formation and breakdown occur on different timescales. The process of a single surfactant molecule entering or leaving a micelle is typically very fast, often in the microsecond to nanosecond range. In contrast, the complete dissolution of a micelle is a much slower, cooperative process.

Kinetic studies on the adsorption of non-ionic surfactants at interfaces, which is a related supramolecular phenomenon, indicate that the process can be either diffusion-controlled or barrier-controlled. In a diffusion-controlled process, the rate of adsorption is limited by the transport of surfactant molecules from the bulk solution to the interface. In a barrier-controlled process, an energy barrier to adsorption at the interface is the rate-limiting step. For many non-ionic surfactants, adsorption kinetics are found to be a mixed diffusion-barrier controlled process.

The length of the hydrophobic alkyl chain is a critical determinant of the kinetic and thermodynamic parameters of micellization. Generally, an increase in the length of the alkyl chain leads to a decrease in the critical micelle concentration (CMC), the concentration at which micelles begin to form. This is because the increased hydrophobicity of longer chains provides a stronger driving force for aggregation.

The following interactive table presents representative data on how the critical micelle concentration (CMC) can be influenced by the alkyl chain length in a homologous series of non-ionic surfactants, which provides a basis for understanding the behavior of this compound.

Alkyl Chain Length (Number of Carbon Atoms)Representative Critical Micelle Concentration (CMC) (mol/L)
81.0 x 10-2
101.0 x 10-3
121.0 x 10-4
141.0 x 10-5
161.0 x 10-6

This table illustrates the general trend observed for homologous series of non-ionic surfactants, where the CMC decreases by approximately an order of magnitude for every two additional methylene (B1212753) groups in the alkyl chain. The values are representative and can vary with the specific head group and experimental conditions.

The kinetics of supramolecular systems are also relevant in the context of their application as nanoreactors or delivery vehicles. The rate at which a guest molecule is encapsulated within or released from a micelle is a key parameter. These kinetic processes can be influenced by the structure of the surfactant, the nature of the guest molecule, and the properties of the solvent. Understanding these supramolecular kinetic effects is crucial for designing and optimizing formulations in various technological and biomedical applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-(tetradecyloxy)propan-1-ol, DFT calculations would provide significant insights into its structural and electronic properties.

DFT calculations would begin with the structural optimization of the this compound molecule to find its most stable three-dimensional conformation (lowest energy state). From this optimized structure, various electronic properties can be calculated.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy (Value not available)
LUMO Energy (Value not available)

Note: The data in this table is hypothetical and for illustrative purposes only, as specific research data for this compound is not available.

DFT calculations can also be used to determine the distribution of electronic charge across the this compound molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack.

Furthermore, thermochemical parameters such as enthalpy, entropy, and Gibbs free energy of formation can be derived from DFT calculations. These parameters are essential for understanding the thermodynamic stability and reaction energetics of the compound.

In the context of corrosion inhibition, DFT can be employed to model the interaction between the this compound molecule and a metal surface (e.g., iron or copper). By calculating parameters such as the adsorption energy, it is possible to predict the strength and nature of the adsorption (physisorption or chemisorption). The orientation of the molecule on the metal surface and the nature of the protective film formed can also be investigated. The HOMO and LUMO energies are also used to understand the electron transfer processes between the inhibitor molecule and the metal surface, which is a key aspect of corrosion inhibition.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would provide insights into the dynamic behavior of this compound at an atomistic level.

MD simulations can be used to study how molecules of this compound interact with each other and with other molecules in a system. This is particularly relevant for understanding its properties in solution. If this compound were being investigated for a biological application, MD simulations could be used to model its interaction with a specific biological target, such as a protein or a cell membrane. These simulations can help in predicting the binding affinity and the specific binding mode of the molecule.

As an amphiphilic molecule with a long hydrophobic alkyl chain and a hydrophilic propanol (B110389) head group, this compound is expected to exhibit self-assembly in aqueous solutions, forming structures such as micelles or bilayers. MD simulations are a powerful tool for modeling these self-assembly processes. By simulating a system of multiple this compound molecules in water, it is possible to observe the spontaneous formation of aggregates and to characterize the resulting structures, including their size, shape, and internal organization.

Table 2: List of Compounds Mentioned

Compound Name

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or desired biological functions.

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to this molecule by examining studies on structurally analogous compounds, such as other long-chain alkyl ethers and amphiphilic molecules. The fundamental concept of QSAR involves identifying molecular descriptors that quantify physicochemical properties of the molecules and correlating them with a measured biological endpoint.

For a molecule like this compound, key structural features that would be considered in a QSAR study include the length of the alkyl chain (the tetradecyl group), the nature of the ether linkage, and the presence of the primary alcohol. Variations in these features would lead to changes in molecular descriptors such as:

Lipophilicity (log P): The length of the tetradecyl chain is a major determinant of the molecule's lipophilicity.

Electronic Properties: The ether oxygen and the hydroxyl group contribute to the molecule's polarity and hydrogen bonding capacity, which can be quantified by various electronic descriptors.

By systematically modifying the structure of this compound—for instance, by varying the length of the alkyl chain or introducing substituents—and measuring a specific biological activity, a QSAR model could be developed. Such a model would provide valuable insights into the structural requirements for a particular biological effect.

Predictive modeling in the context of QSAR aims to develop robust and validated models that can accurately forecast the biological activity of novel compounds based on their structural features. For a compound like this compound, predictive models could be constructed to explore a range of biological activities, from antimicrobial efficacy to effects on specific enzymes or receptors.

In studies of similar amphiphilic compounds, it has been shown that modifications to the alkyl chain length and the polar head group can significantly impact biological activity. For instance, in a series of glycerol (B35011) ethers, a correlation was found between increasing lipophilicity, driven by the length of the alkyl substituents, and an increase in toxic effects in aquatic organisms nih.gov. This suggests that a predictive model for the ecotoxicity of this compound would likely find the tetradecyl chain to be a critical determinant of activity.

A hypothetical predictive QSAR model for a specific biological activity of this compound derivatives could be developed by synthesizing a series of analogs with varying alkyl chain lengths and measuring their activity. The resulting data could then be used to generate a mathematical equation that relates the chain length (or a descriptor related to it, such as log P) to the observed activity.

The following interactive data table illustrates the type of data that would be used to build such a predictive model. The biological activity values are hypothetical and for illustrative purposes only, but they are based on the general principles observed in QSAR studies of similar long-chain alcohols and ethers, where activity often shows a parabolic or linear relationship with alkyl chain length up to a certain point (the "cut-off effect").

In this hypothetical model, as the alkyl chain length and, consequently, the lipophilicity (log P) increase, the biological activity also increases. This trend is often observed in membrane-active compounds where greater lipophilicity enhances partitioning into the lipid bilayer of cell membranes. However, beyond a certain chain length (the cut-off point), activity may decrease due to reduced aqueous solubility or steric hindrance at the target site. A predictive QSAR model would capture these relationships mathematically, allowing for the estimation of activity for other, untested, chain lengths. Such models are valuable tools in the early stages of drug discovery and chemical risk assessment. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Functional Materials with Tailored Interfacial Properties

The amphiphilicity inherent in 3-(tetradecyloxy)propan-1-ol makes it an ideal candidate for the development of advanced functional materials where interfacial properties are critical. Future research is expected to focus on harnessing its ability to self-assemble and modify surfaces.

Thermo-responsive Hydrogels: Building on research into long-chain alkyl glycidyl (B131873) ethers, scientists can explore the polymerization of this compound or its derivatives to create amphiphilic block copolymers. rsc.org These copolymers could self-assemble in aqueous solutions to form micellar hydrogels. By precisely controlling the length of the hydrophobic alkyl chain and the hydrophilic block, it may be possible to tailor the melting temperatures and mechanical properties of these gels, leading to "smart" materials that respond to temperature changes for applications in drug release systems or soft robotics. rsc.org

Advanced Emulsifiers and Dispersants: As a non-ionic surfactant, this compound holds potential in formulations requiring stable emulsions or dispersions. Future studies could investigate its effectiveness in stabilizing complex systems, such as nanoemulsions for targeted delivery of active ingredients in cosmetics or pharmaceuticals. Research would focus on how its specific geometry and ether linkage contribute to emulsion stability and droplet size distribution compared to conventional surfactants.

Surface Modification: The molecule's ability to adsorb at interfaces could be exploited to modify the surface properties of materials. Research could explore its use in creating biocompatible coatings for medical implants, where the hydrophilic propanol (B110389) head would face the aqueous environment while the hydrophobic tail anchors the molecule to the material surface. This could improve biocompatibility and reduce non-specific protein adsorption.

Advancements in Sustainable Synthetic Methodologies for Complex Alkyl Ether Structures

The broader adoption of this compound and similar long-chain ethers depends on the development of efficient and environmentally benign synthetic routes. Future research will likely pivot from traditional chemical syntheses to more sustainable methodologies.

Biomass-Derived Feedstocks: A significant area of future research involves the synthesis of long-chain ethers from biomass-derived compounds. researchgate.net This approach aims to replace petroleum-based starting materials with renewable ones. Investigations could focus on converting biomass-derived alcohols and carbonyls into the necessary synthons for producing this compound. researchgate.net

Heterogeneous Catalysis: The development of robust heterogeneous catalysts represents a promising path toward greener etherification processes. researchgate.net Researchers are expected to explore catalysts like H-Beta zeolites, which have shown selectivity in the etherification of biomass-based alcohols. researchgate.net The goal is to design solventless systems that offer high yields, easy catalyst separation, and minimal waste generation, moving away from classical methods that often require toxic reactants. researchgate.net

Enzymatic and Biocatalytic Routes: Biocatalysis offers a highly specific and mild alternative for ether synthesis. Future work could involve identifying or engineering enzymes capable of catalyzing the etherification of 1,3-propanediol (B51772) with a tetradecyl group precursor. This would allow for synthesis under ambient conditions, potentially with high stereoselectivity, which is a significant challenge in traditional chemical synthesis.

In-depth Mechanistic Insights into Biological Interactions at the Molecular Level

Structurally analogous to naturally occurring alkylglycerols, this compound is presumed to interact with biological systems, particularly cell membranes. researchgate.netnih.gov Elucidating these interactions at the molecular level is a critical direction for future research.

Membrane Integration and Fluidity: Alkylglycerols are known to be incorporated into the phospholipids (B1166683) of cell membranes, which can alter physical properties like membrane fluidity. nih.gov Future studies using techniques such as neutron scattering, nuclear magnetic resonance (NMR), and molecular dynamics simulations could provide a detailed picture of how this compound integrates into lipid bilayers. Understanding its specific orientation, depth of insertion, and effect on lipid packing is crucial for predicting its biological impact.

Interaction with Membrane Proteins and Signaling Pathways: Ether lipids are precursors to signaling molecules and can modulate the activity of membrane-bound enzymes. researchgate.netnih.gov For instance, alkylglycerols can influence pathways involving Platelet-Activating Factor (PAF) and protein kinase C. researchgate.netmdpi.com Future research should investigate whether this compound or its metabolites can interact with specific membrane proteins or modulate lipid signaling cascades. This could reveal potential roles in immune response modulation, as has been suggested for other alkylglycerols that activate macrophages. mdpi.commusculoskeletalkey.com

Integration with Nanoscience and Nanotechnology for Advanced Smart Systems

The self-assembling nature of amphiphilic molecules like this compound makes them prime candidates for bottom-up fabrication in nanotechnology, particularly in the field of nanomedicine.

Advanced Drug Delivery Vehicles: Research on similar lipid structures has demonstrated their utility in forming lipoplexes for gene delivery. Future investigations could position this compound as a key component, such as a non-ionic helper lipid, in the formulation of nanoparticles, liposomes, or niosomes. Its role would be to enhance the stability of the nanocarrier, control the release of encapsulated drugs, and improve biocompatibility.

Stimuli-Responsive Nanosystems: Integrating this compound into nanocarriers could enable the creation of "smart" systems that release their payload in response to specific triggers (e.g., pH, temperature, or enzymes). The ether linkage, for example, might offer different chemical stability compared to an ester bond, influencing the degradation profile and release kinetics of the delivery system.

Ordered Nanostructure Fabrication: The controlled self-assembly of large amphiphilic molecules is a known strategy for creating ordered nanostructures. Research could explore the conditions under which this compound forms specific phases (e.g., lamellar, cubic, or hexagonal), which could be used as templates for synthesizing novel nanomaterials with controlled porosity and high surface area.

Exploration of Stereochemical Influence on Functional Performance and Biological Activity

Stereochemistry is a critical factor that dictates the biological activity of chiral molecules, as different spatial arrangements of atoms affect interactions with biological targets like enzymes and receptors. longdom.orgmhmedical.com The this compound molecule is chiral, yet its stereochemical properties remain largely unexplored.

Stereoselective Synthesis: A crucial first step for future research is the development of synthetic methods to produce the individual (R)- and (S)-enantiomers of this compound in high purity. This would enable a systematic evaluation of how chirality impacts its physical and biological properties.

Differential Biological Activity: It is common for one enantiomer of a chiral compound to be significantly more active or to have a different biological effect than the other. nih.govresearchgate.net Future studies must separately evaluate the enantiomers for their interaction with cell membranes, their influence on signaling pathways, and their performance in materials science applications. For instance, stereochemistry could influence the packing of molecules in a self-assembled monolayer or the binding affinity to a specific protein target. nih.gov This line of inquiry is essential for any potential therapeutic or biological application to ensure efficacy and avoid unforeseen effects from the less active or inactive enantiomer. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-(Tetradecyloxy)propan-1-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The most common approach is the Williamson ether synthesis , where 1,3-propanediol derivatives react with tetradecyl bromide under basic conditions. For example, using sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) can facilitate alkoxide formation and subsequent nucleophilic substitution . Optimization involves:
  • Stoichiometry : A 1.2:1 molar ratio of tetradecyl bromide to propanol precursor minimizes side reactions.
  • Temperature : Reactions at 60–80°C improve kinetics without promoting decomposition.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted tetradecyl bromide and diols .

Q. Which analytical techniques are prioritized for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ether linkage formation (e.g., δ~3.5–3.7 ppm for -OCH₂- groups) and the absence of residual alcohols or alkyl halides .
  • GC-MS : Monitors reaction progress and identifies low-molecular-weight impurities (e.g., unreacted tetradecyl bromide) .
  • HPLC with ELSD/RID : Quantifies purity (>95%) using reverse-phase C18 columns and isocratic elution (acetonitrile/water) .

Q. What are the primary research applications of this compound in material science or pharmacology?

  • Methodological Answer :
  • Surfactant Studies : The long hydrophobic chain (C14) and hydrophilic hydroxyl group make it a candidate for micelle formation studies. Critical micelle concentration (CMC) can be measured via surface tension assays .
  • Drug Delivery : As a lipid-like carrier, it enhances solubility of hydrophobic APIs (active pharmaceutical ingredients). Compatibility testing involves phase solubility diagrams and cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the tetradecyloxy group be addressed?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily protect the primary hydroxyl group of propan-1-ol with tert-butyldimethylsilyl (TBDMS) chloride. After tetradecyloxy introduction at the secondary position, deprotection with tetrabutylammonium fluoride (TBAF) yields the desired regioisomer .
  • Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems (water/THF), favoring primary hydroxyl substitution .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point vs. optical microscopy for crystalline structure) .
  • Standardized Protocols : Adopt OECD guidelines for solubility testing (shake-flask method in buffered solutions at 25°C) to minimize variability .
  • Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., di-tetradecyl ether byproducts) that alter properties .

Q. How can reproducibility in catalytic etherification reactions with long-chain alkoxy groups be ensured?

  • Methodological Answer :
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullman-type coupling) versus organocatalysts (e.g., DMAP) to identify optimal conditions for C14 chain incorporation .
  • In Situ Monitoring : Employ FTIR to track alkoxide intermediate formation (C-O stretching at ~1050 cm⁻¹) and adjust reaction time accordingly .
  • Batch Consistency : Pre-dry solvents (molecular sieves) and reagents (vacuum distillation) to mitigate moisture-sensitive side reactions .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store in amber glass under nitrogen at 4°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.